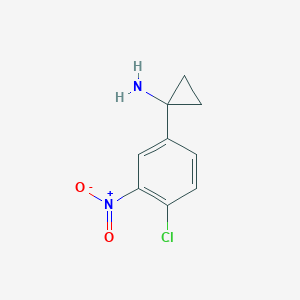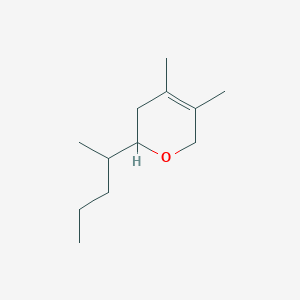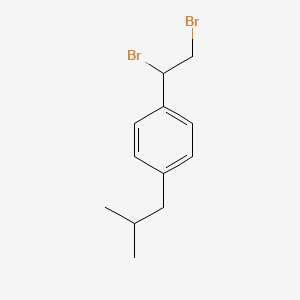
1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene is an organic compound with the molecular formula C11H14Br2. It is a derivative of benzene, where the benzene ring is substituted with a 1,2-dibromoethyl group and a 2-methylpropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dibromoethyl)-4-(2-methylpropyl)benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 4-(2-methylpropyl)styrene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form 1-(2-bromoethyl)-4-(2-methylpropyl)benzene or completely dehalogenated to form 4-(2-methylpropyl)ethylbenzene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: 1-(2-hydroxyethyl)-4-(2-methylpropyl)benzene.
Reduction: 1-(2-bromoethyl)-4-(2-methylpropyl)benzene.
Oxidation: 1-(2-carboxyethyl)-4-(2-methylpropyl)benzene.
Applications De Recherche Scientifique
1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1,2-dibromoethyl)-4-(2-methylpropyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The compound’s structure allows it to interact with biological molecules, potentially affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,2-Dibromoethyl)-2-methylbenzene: Similar structure but with a different substitution pattern on the benzene ring.
1-(1,2-Dibromoethyl)-4-methylbenzene: Another isomer with a different position of the methyl group.
1-(1,2-Dibromoethyl)-4-(1-methylpropyl)benzene: Similar but with a different alkyl group.
Uniqueness
1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a dibromoethyl group and a 2-methylpropyl group provides distinct chemical properties compared to its isomers.
Propriétés
Numéro CAS |
917947-36-5 |
|---|---|
Formule moléculaire |
C12H16Br2 |
Poids moléculaire |
320.06 g/mol |
Nom IUPAC |
1-(1,2-dibromoethyl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C12H16Br2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9,12H,7-8H2,1-2H3 |
Clé InChI |
PMOXLNMYQPYSLP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


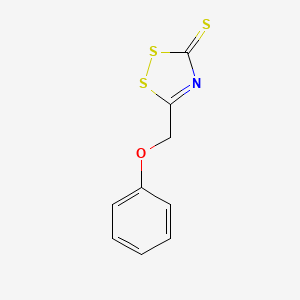
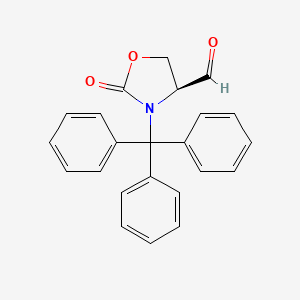
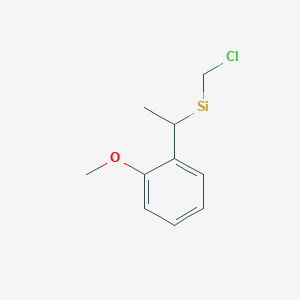

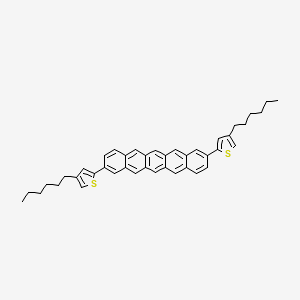
![{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12612893.png)
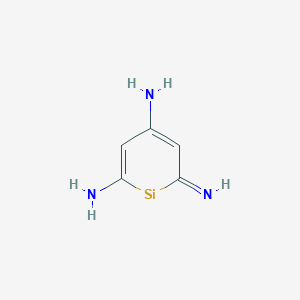
![5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12612921.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12612923.png)
![Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12612926.png)

